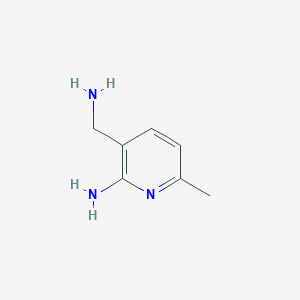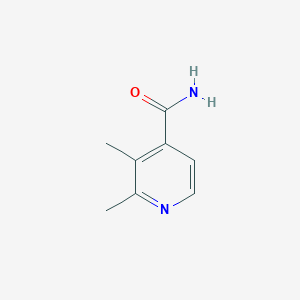
2,3-Dimethylisonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylisonicotinamide is an organic compound that belongs to the class of isonicotinamides It is a derivative of isonicotinic acid, where the amide group is substituted at the 4-position of the pyridine ring, and two methyl groups are attached at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylisonicotinamide typically involves the reaction of 2,3-dimethylisonicotinic acid with ammonia or an amine under suitable conditions. One common method is the amidation reaction, where the carboxylic acid group of 2,3-dimethylisonicotinic acid reacts with ammonia in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the amide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the continuous feeding of 2,3-dimethylisonicotinic acid and ammonia into the reactor, where the reaction occurs under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dimethylisonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: The methyl groups at the 2 and 3 positions can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid); reactions are usually conducted in the presence of a catalyst or under acidic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylisonicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties. It is also studied for its role in modulating certain biochemical pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dimethylisonicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biochemical processes. For example, it may inhibit certain bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators. This action is mediated through its interaction with signaling molecules and transcription factors.
Vergleich Mit ähnlichen Verbindungen
2,3-Dimethylisonicotinamide can be compared with other similar compounds such as:
Nicotinamide: Unlike this compound, nicotinamide has the amide group at the 3-position of the pyridine ring. Nicotinamide is widely known for its role in cellular metabolism and as a form of vitamin B3.
Isonicotinamide: This compound has the amide group at the 4-position but lacks the methyl substitutions at the 2 and 3 positions. Isonicotinamide is used in the synthesis of coordination compounds and as a ligand in metal-organic frameworks.
N,N-Diethylnicotinamide: This derivative has ethyl groups attached to the nitrogen atom of the amide group. It is used as a ligand in the preparation of metal complexes and has applications in medicinal chemistry.
Uniqueness of this compound: The presence of methyl groups at the 2 and 3 positions of the pyridine ring in this compound imparts unique chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C8H10N2O |
|---|---|
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
2,3-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C8H10N2O/c1-5-6(2)10-4-3-7(5)8(9)11/h3-4H,1-2H3,(H2,9,11) |
InChI-Schlüssel |
YLSFKRCYORPKKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1C)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


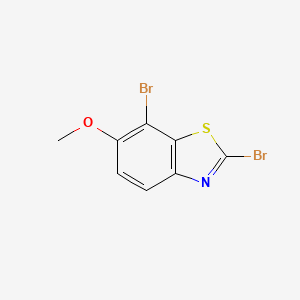
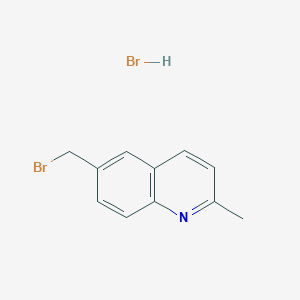
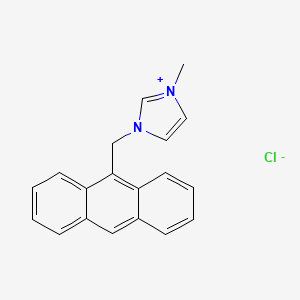

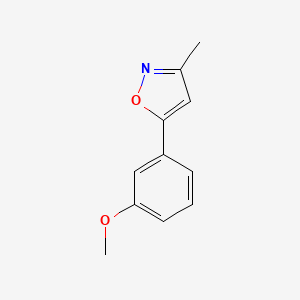
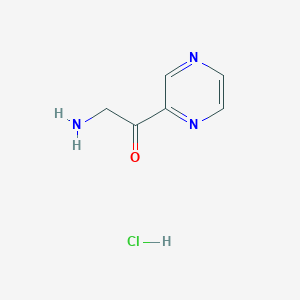
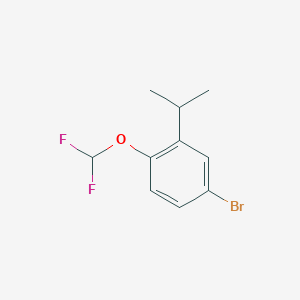
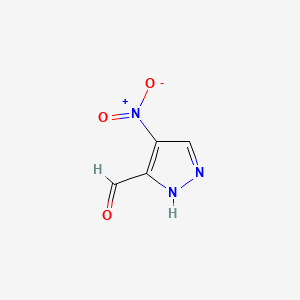
![(R)-(3-Amino-1-piperidinyl)[2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl]methanone](/img/structure/B13661696.png)

